Tofacitinib is a small molecule Janus kinase (JAK) inhibitor . It is classified as a targeted synthetic disease-modifying antirheumatic drug (DMARD) . In scientific research, Tofacitinib serves as a valuable tool for studying the role of JAK-STAT signaling pathways in various biological processes and disease models. It helps researchers investigate the potential of JAK inhibition as a therapeutic strategy for a range of inflammatory and immune-mediated diseases.
Mechanism of Action
Tofacitinib selectively inhibits JAK1 and JAK3, with less functional selectivity for JAK2 . JAKs are intracellular tyrosine kinases that play a critical role in signal transduction downstream of cytokine receptors. By inhibiting JAKs, Tofacitinib disrupts the signaling cascade that leads to the activation of STAT (Signal Transducer and Activator of Transcription) proteins. These STAT proteins regulate gene expression, influencing various cellular functions such as proliferation, differentiation, and immune responses.
Tofacitinib's capacity to modulate immune responses is multifaceted. It suppresses the production of pro-inflammatory cytokines like interferon (IFN)-γ, tumor necrosis factor (TNF)-α, and interleukin (IL)-6 . Moreover, it can influence the balance of T helper (Th) cell subsets, promoting a shift away from the pro-inflammatory Th1 phenotype, although its effects on Th17 cells are less consistent .
Applications
a) Rheumatoid Arthritis (RA):
Tofacitinib's efficacy in inhibiting structural damage progression in RA has been extensively studied, demonstrating its potential to slow down joint destruction .
Researchers are exploring the impact of Tofacitinib on residual pain in RA patients who have achieved clinical remission, investigating its role in addressing pain beyond inflammation .
b) Psoriatic Arthritis (PsA):
Tofacitinib's effects on dactylitis, a hallmark symptom of PsA, are being investigated, particularly its ability to improve swelling and pain in individual digits .
c) Juvenile Idiopathic Arthritis (JIA):
Research is focused on understanding the impact of Tofacitinib treatment on growth in children with JIA, assessing its long-term effects on height and growth velocity .
d) Psoriasis (PsO):
Tofacitinib's ability to repress JAK-STAT signaling in keratinocytes, the main cell type in the epidermis, has been demonstrated in in vitro studies, suggesting its potential for directly targeting skin inflammation in PsO .
Researchers are analyzing the association between baseline cardiovascular risk and the incidence of malignancies in patients with PsO receiving Tofacitinib .
e) Ulcerative Colitis (UC):
Research is ongoing to assess the effectiveness of Tofacitinib in preventing colectomy (surgical removal of the colon) in patients with moderate-to-severe UC who have not responded to anti-TNF-α agents .
Scientists are investigating the efficacy of Tofacitinib in patients with extraintestinal manifestations (EIMs) associated with UC, evaluating its impact on symptoms like peripheral arthritis .
f) Corneal Allograft Rejection (CGR):
Studies in animal models have shown that topical administration of Tofacitinib can suppress M1 macrophage polarization, a key driver of CGR, and prolong corneal graft survival .
g) General Immunological Research:
Tofacitinib is used in in vitro studies to investigate the role of JAK-STAT signaling in various immune cells, including T cells, B cells, and macrophages .
Its effects on autophagy, a cellular process involved in degrading and recycling cellular components, are being studied, particularly its potential to modulate autophagy in synoviocytes (cells lining the joints) from RA patients .
Related Compounds
Adalimumab
Compound Description: [, , , , , , , ] Adalimumab is a fully human monoclonal antibody that targets tumor necrosis factor-alpha (TNF-α). It is commonly used as a biologic disease-modifying antirheumatic drug (bDMARD) for treating various inflammatory diseases, including rheumatoid arthritis (RA) and psoriatic arthritis (PsA). Adalimumab binds to TNF-α, preventing its interaction with TNF receptors and thereby inhibiting the inflammatory cascade.
Cobicistat
Compound Description: Cobicistat is a potent mechanism-based inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. It is commonly used as a pharmacokinetic booster, increasing the plasma concentrations of co-administered drugs that are metabolized by CYP3A4. This allows for lower doses of the co-administered drug, potentially reducing side effects and improving adherence.
Baricitinib
Compound Description: Baricitinib is another small molecule JAK inhibitor approved for the treatment of RA. It selectively inhibits JAK1 and JAK2, blocking signaling pathways involved in inflammation.
Relevance: Baricitinib shares a similar mechanism of action with Tofacitinib as both are JAK inhibitors. They are both small molecule drugs that interfere with intracellular signaling pathways involved in inflammation. Comparing the cost-effectiveness and treatment outcomes of Baricitinib with Tofacitinib provides valuable information on their relative benefits and risks.
5-Aminosalicylate (5-ASA)
Compound Description: 5-Aminosalicylate (5-ASA) is a class of anti-inflammatory drugs used primarily to treat inflammatory bowel diseases (IBD), including ulcerative colitis (UC). While the precise mechanism of action is not fully understood, it is thought to exert its anti-inflammatory effects locally in the gut by inhibiting prostaglandin synthesis and leukotriene production.
Etanercept
Compound Description: [, ] Etanercept is a fusion protein that acts as a TNF-α inhibitor. It is used as a bDMARD for treating inflammatory diseases like RA, PsA, and ankylosing spondylitis. Etanercept binds to TNF-α, preventing its interaction with TNF receptors and thereby reducing inflammation.
Infliximab
Compound Description: [, ] Infliximab is a chimeric monoclonal antibody that binds to TNF-α, inhibiting its pro-inflammatory effects. It is a bDMARD used for treating inflammatory conditions like RA, PsA, Crohn's disease, and UC.
Methotrexate
Compound Description: [, , , , , , , , ] Methotrexate is a traditional disease-modifying antirheumatic drug (DMARD) commonly used as a first-line treatment for RA. It works by inhibiting dihydrofolate reductase, an enzyme involved in DNA synthesis and cell proliferation, thereby suppressing the immune response.
Rituximab
Compound Description: Rituximab is a chimeric monoclonal antibody that targets CD20, a protein found on the surface of B cells. It depletes B cells, reducing their role in the inflammatory process. Rituximab is used as a bDMARD for treating inflammatory conditions like RA and certain types of lymphoma.
Tocilizumab
Compound Description: Tocilizumab is a humanized monoclonal antibody that targets the interleukin-6 (IL-6) receptor. It blocks the binding of IL-6, a pro-inflammatory cytokine, to its receptor, thereby reducing inflammation. Tocilizumab is used as a bDMARD for treating inflammatory conditions like RA and juvenile idiopathic arthritis.
Ustekinumab
Compound Description: Ustekinumab is a fully human monoclonal antibody that targets the p40 subunit of interleukin-12 (IL-12) and interleukin-23 (IL-23). These cytokines play a crucial role in the inflammatory process in psoriasis, PsA, and Crohn's disease. Ustekinumab is used as a bDMARD for treating these conditions.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Cg200745 has been used in trials studying the treatment of Solid Tumour. Ivaltinostat is a histone deacetylase (HDAC) inhibitor with potential antineoplastic activity. Ivaltinosta tinhibits the catalytic activity of HDAC, resulting in an accumulation of highly acetylated chromatin histones, followed by the induction of chromatin remodeling and an altered pattern of gene expression. In particular, this agent enhances the histone acetylation of the tumor suppressor gene p53. This results in an accumulation of p53, p53-dependent transactivation and apoptosis in tumor cells. HDAC, an enzyme upregulated in many tumor types, deacetylates chromatin histone proteins.
Imexon is currently being studied for the treatment of pancreatic, lung, breast, prostate, melanoma, and multiple myeloma cancers. It belongs to the family of drugs called cyanoaziridine derivatives. Also called Amplimexon. Imexon is a cyanoaziridine derivative. Imexon is a thiol-binding small molecule which induces mitochondrial oxidation, a loss of membrane potential and cytochrome C, leading to apoptosis. Imexon is a 2-cyanoaziridine derivative with antitumor activity in multiple myeloma. Although its mechanism of action is not clearly known, imexon may induce apoptosis via a pathway involving cleaved caspase-3, caspase-9, and/or caspase-8. Other cytotoxic mechanisms of action of this agent may involve thiol depletion, generation of reactive oxygen species (ROS), and decreases in the mitochondrial membrane potential. (NCI04)
Tankyrases (TNKS) are poly(ADP-ribose) polymerases (PARPs) that cleave NAD+ to produce nicotinamide and ADP-ribose, which is then covalently attached to an acceptor protein in a process known as poly(ADP-ribosyl)ation. TNKS have key roles in the Wnt signaling pathway as part of the β-catenin destruction complex. JW 74 is an inhibitor of the catalytic PARP domain of TNKS1/2 that blocks canonical Wnt signaling with an IC50 value of 790 nM. It increases the levels of Axin2 and decreases β-catenin levels in colorectal cancer (CRC) cells, leading to down-regulation of Wnt target genes. JW 74 inhibits the growth of CRC xenograft tumors in mice. JW 74 induces apoptosis and differentiation in osteosarcoma cell lines. Novel inhibitor of canonical Wnt signaling JW74 is a tankyrase-specific inhibitor. JW74 affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines. At the molecular level, JW74 induces stabilization of AXIN2, a key component of the β-catenin destruction complex, resulting in reduced levels of nuclear β-catenin. At the functional level, JW74 induces reduced cell growth in all three tested cell lines, in part due to a delay in cell cycle progression and in part due to an induction of caspase-3-mediated apoptosis. Furthermore, JW74 induces differentiation in U2OS cells, which under standard conditions are resistant to osteogenic differentiation. JW74 also enhances differentiation of OS cell lines, which do not harbor a differentiation block. ( Cancer Med. 2014 Feb;3:36-46. )
(3S)-3-[[[(2S)-1-[(2S)-2-[[(4-amino-3-chlorophenyl)-oxomethyl]amino]-3,3-dimethyl-1-oxobutyl]-2-pyrrolidinyl]-oxomethyl]amino]-3-cyanopropanoic acid is a peptide.
MPC-2130 is a broad-acting, apoptosis-inducing, small molecule with potential antineoplastic activity. Although the exact mechanism of action has yet to be fully elucidated, apoptosis inducer MPC-2130 exhibits proapoptotic activities in tumor cells, including membrane phosphatidylserine externalization, release of cytochrome C from mitochondria, caspase activation, cell condensation, and DNA fragmentation. In addition, because this agent is not a substrate for several types of multidrug resistance (MDR) ABC superfamily transporters, such as P-glycoprotein 1 (MDR-1), multidrug resistance-associated protein 1 (MRP1), and breast cancer resistance protein 1 (BCRP1/ABCG2), it may be useful in treating MDR tumors that express these particular MDR efflux pumps. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
1-ethyl-3-[2-methoxy-4-[5-methyl-4-[[(1S)-1-(3-pyridinyl)butyl]amino]-2-pyrimidinyl]phenyl]urea is a member of ureas. CYT997 is an orally available vascular argeting and cytotoxic agent that has proven effective in animal models of a wide range of tumour types including breast, prostate and colon, as well as some leukemias. Lexibulin is an orally bioavailable small-molecule with tubulin-inhibiting, vascular-disrupting, and potential antineoplastic activities. Lexibulin inhibits tubulin polymerization in tumor blood vessel endothelial cells and tumor cells, blocking the formation of the mitotic spindle and leading to cell cycle arrest at the G2/M phase; this may result in disruption of the tumor vasculature and tumor blood flow, and tumor cell death.